4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride
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Overview
Description
4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclopentene, featuring a carbonyl chloride functional group and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride typically involves the chlorination of 4,4-Dimethylcyclopent-1-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions generally include refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line spectroscopy to ensure the complete conversion of the carboxylic acid to the carbonyl chloride .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Hydrolysis: Water or aqueous base under ambient conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride is utilized in various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclopent-1-ene-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
Cyclopent-1-ene-1-carbonyl chloride: Lacks the methyl groups at the 4-position.
4,4-Dimethylcyclopent-1-ene-1-ol: The reduced form of the carbonyl chloride.
Uniqueness
4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride is unique due to the presence of both the carbonyl chloride functional group and the two methyl groups at the 4-position. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .
Properties
CAS No. |
78064-83-2 |
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Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
4,4-dimethylcyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-3-6(5-8)7(9)10/h3H,4-5H2,1-2H3 |
InChI Key |
KQXLQEPZJDPHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)C(=O)Cl)C |
Origin of Product |
United States |
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